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Abstract

EDP-305 is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor (FXR)
developed by Enanta Pharmaceuticals.[1] It has been investigated as a therapeutic agent for
non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[2][3] As a key
regulator of bile acid, lipid, and glucose homeostasis, FXR has emerged as a promising
therapeutic target for these metabolic and cholestatic liver diseases. This document provides a
comprehensive technical overview of EDP-305, including its chemical properties, mechanism of
action, and a summary of key preclinical and clinical findings.

Chemical Structure and Properties

EDP-305 is characterized by a steroidal backbone modified with a substituted urea-
sulfonamide side chain. This unique structure contributes to its high potency and selectivity for
the FXR.
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IUPAC Name

1-(4-tert-Butylphenyl)sulfonyl-
3-[(3R)-3-
[(BR,5S,6R,7R,8S,9S,10S,13R
,14S,17R)-6-ethyl-3,7-
dihydroxy-10,13-dimethyl-
2,3,45,6,7,8,9,11,12,14,15,16,
17-tetradecahydro-1H-
cyclopenta[a]phenanthren-17-

yl]butyllurea

[1]14]

Molecular Formula C36H58N205S [4]
Molar Mass 630.93 g-mol—1 [1]
CAS Number 1933507-63-1 [4]

SMILES Notation

CC[C@@H]1[C@@H]2C--
INVALID-LINK--CC[C@ @H]4--
INVALID-LINK--
CCNC(=O)NS(=0)
(=0)C5=CC=C(C=C5)C(C)
(c)c)c)c>C@@HO

[1]

Mechanism of Action: FXR Agonism

EDP-305 functions as a potent agonist of the Farnesoid X Receptor, a nuclear receptor

primarily expressed in the liver, intestine, and kidneys. Upon activation by EDP-305, FXR

translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This

complex then binds to specific DNA sequences known as Farnesoid X Receptor Response

Elements (FXRES) in the promoter regions of target genes, thereby modulating their

transcription.

Key signaling pathways regulated by EDP-305-mediated FXR activation include:

» Bile Acid Metabolism: Upregulation of the Small Heterodimer Partner (SHP), which in turn

inhibits Cholesterol 7a-hydroxylase (CYP7AL), the rate-limiting enzyme in bile acid
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synthesis.[5] It also increases the expression of the Bile Salt Export Pump (BSEP),
promoting bile acid efflux from hepatocytes.[5]

 Lipid Metabolism: Regulation of genes involved in triglyceride and cholesterol metabolism,
leading to reduced hepatic steatosis and improved lipid profiles.[2][3]

 Inflammation and Fibrosis: Attenuation of inflammatory and fibrotic pathways in the liver.[2][3]
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Caption: EDP-305 activates the FXR signaling pathway.

Preclinical and Clinical Data
In Vitro Potency and Selectivity

EDP-305 has demonstrated high potency and selectivity for FXR in various cell-based assays.
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Obeticholic
Assay System Parameter EDP-305 . Reference
Acid (OCA)
o Potent (specific
Chimeric FXR
value not
Reporter (CHO ECso ) - [5]
consistently
cells)
reported)
Full-Length FXR
Reporter ECso 8 nM 130 nM [2][5]
(HEK293 cells)
TGRS5 Activation . o )
Activity Minimal Active [5]
Assay

In Vivo Efficacy in Animal Models

Studies in murine models of NASH have shown that EDP-305 improves key markers of the

disease.

Animal Model

Key Findings Reference

STAM™ Mouse Model

Reduced NAFLD Activity Score

(NAS) o]

Diet-Induced NASH (DIN)

Mouse Model

Decreased hepatocyte
ballooning, attenuated hepatic [2][3]

steatosis and dyslipidemia

Phase Il Clinical Trial in NASH Patients

A Phase I, double-blind, placebo-controlled study evaluated the efficacy and safety of EDP-
305 in patients with fibrotic NASH.
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Parameter

(Change from EDP-305 (2.5
Baseline at mg)

Week 12)

Placebo p-value Reference

Alanine
Aminotransferas -27.9 U/L -15.4 U/L 0.049 [7]
e (ALT)

Liver Fat Content
(Absolute -7.1% -2.4% 0.0009 [7]

Reduction)

The most common adverse events reported were pruritus, nausea, vomiting, diarrhea,
headache, and dizziness.[7]

Experimental Protocols
FXR Reporter Gene Assay (HEK293 cells)

This protocol outlines the general steps for assessing the potency of FXR agonists like EDP-
305.
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Caption: Workflow for an FXR reporter gene assay.

Methodology:

o Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media
and seeded into 96-well plates.
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o Transfection: Cells are co-transfected with a plasmid encoding full-length human FXR and a
reporter plasmid containing a luciferase gene under the control of a promoter with multiple
Farnesoid X Receptor Response Elements (FXRES).

o Compound Treatment: Following a post-transfection incubation period, cells are treated with
a range of concentrations of EDP-305, a known FXR agonist (e.g., obeticholic acid) as a
positive control, and a vehicle control (e.g., DMSO).

o Luciferase Assay: After a 24-hour incubation with the compounds, the cells are lysed, and a
luciferase substrate is added. The resulting luminescence, which is proportional to the level
of FXR activation, is measured using a luminometer.[2][5]

o Data Analysis: The luminescence data is normalized to the vehicle control, and dose-
response curves are generated to calculate the ECso value, representing the concentration
at which EDP-305 elicits 50% of its maximal response.[2]

In Vivo Gene Expression Analysis in Mice

This protocol describes the general procedure for evaluating the effect of EDP-305 on FXR
target gene expression in vivo.

Methodology:

Animal Dosing: C57BL/6 mice are administered EDP-305 or a vehicle control via oral gavage
for a specified number of days.[5]

» Tissue Collection: At the end of the treatment period, mice are euthanized, and liver and
intestinal tissues are collected.

» RNA Extraction and cDNA Synthesis: Total RNA is extracted from the collected tissues, and
its quality and quantity are assessed. The RNA is then reverse-transcribed into
complementary DNA (cDNA).

e Quantitative Real-Time PCR (gRT-PCR): The expression levels of FXR target genes (e.qg.,
Shp, Bsep, Cyp7al) and a housekeeping gene (e.g., 18S rRNA) are quantified using gRT-
PCR with specific primers.[5]
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o Data Analysis: The relative expression of the target genes is calculated using the delta-delta
Ct method, with the housekeeping gene used for normalization.[5]

Drug-Drug Interaction Profile

Preclinical studies indicated that CYP3A4 is the primary enzyme involved in the metabolism of
EDP-305.[8] Clinical studies in healthy volunteers have further characterized its drug-drug
interaction potential:

Coadministration with strong or moderate inhibitors and inducers of CYP3A4 is not
recommended.[8]

» Caution is advised when co-administering with substrates of CYP3A4.[8]

e There is a potential for increased exposure of CYP1A2 substrates with a narrow therapeutic
index when administered with EDP-305.[8]

¢ The interaction potential with drug transporters is low.[8]

Conclusion

EDP-305 is a highly potent and selective non-bile acid FXR agonist that has shown promise in
preclinical models and a Phase Il clinical trial for the treatment of NASH. Its ability to modulate
key pathways in bile acid and lipid metabolism, coupled with its anti-inflammatory and anti-
fibrotic effects, underscores its therapeutic potential. Further clinical development will be
necessary to fully establish its efficacy and safety profile for the treatment of chronic liver
diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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